Enhanced Corrosion Inhibition Efficiency of MBTA vs. Unsubstituted BTA on Mild Steel in 1 N HCl
In a comparative study evaluating benzothiazole derivatives as corrosion inhibitors for mild steel in 1 N HCl, 6-methyl-1,3-benzothiazol-2-amine (MBTA) demonstrated superior inhibition efficiency compared to the unsubstituted analog 1,3-benzothiazol-2-amine (BTA). The inhibition efficiencies increased with concentration and followed the order TBTA > MBTA > BTA, placing MBTA as an intermediate performer with significant enhancement over the base scaffold [1]. The weight loss and electrochemical impedance spectroscopy (EIS) results confirmed that MBTA adsorbs onto the steel surface, forming a protective layer that reduces corrosion rates more effectively than BTA [1].
| Evidence Dimension | Corrosion inhibition efficiency ranking (weight loss and EIS measurements) |
|---|---|
| Target Compound Data | MBTA (6-methyl-1,3-benzothiazol-2-amine): Intermediate efficiency, ranked second among three tested compounds |
| Comparator Or Baseline | BTA (1,3-benzothiazol-2-amine): Lowest efficiency among tested derivatives |
| Quantified Difference | Efficiency order: TBTA > MBTA > BTA (exact percentage values not provided in abstract, but relative ranking established) |
| Conditions | Mild steel in 1 N HCl solution; measurements via weight loss, potentiodynamic polarization, linear polarization, and electrochemical impedance spectroscopy |
Why This Matters
This direct head-to-head comparison demonstrates that the 6-methyl substitution confers a measurable advantage in corrosion inhibition over the unsubstituted benzothiazole scaffold, making MBTA a more effective candidate for industrial corrosion protection formulations.
- [1] Hmamou DB, et al. Inhibitive Effects by Some Benzothiazole Derivatives on Mild Steel Corrosion in 1 N HCl. International Journal of Electrochemical Science, 2023. View Source
